molecular formula C14H11BrN2O B13678421 2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine

2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13678421
M. Wt: 303.15 g/mol
InChI Key: KFKSKNJIESEUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetonitrile, with heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 8-Methoxyimidazo[1,2-a]pyridine

Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

2-(3-bromophenyl)-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-13-6-3-7-17-9-12(16-14(13)17)10-4-2-5-11(15)8-10/h2-9H,1H3

InChI Key

KFKSKNJIESEUEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.